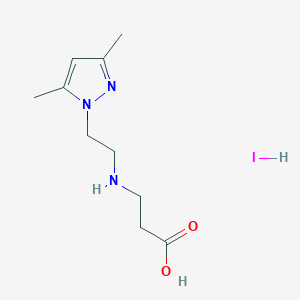![molecular formula C10H13ClN2O3 B7855864 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride](/img/structure/B7855864.png)
2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, an amino group, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethylamine intermediate This intermediate can be synthesized through the reduction of benzo[d][1,3]dioxol-5-carboxaldehyde using a suitable reducing agent such as sodium borohydride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different substituents.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antidiabetic and antitumor properties.
Medicine: : The compound may have therapeutic potential and could be developed into new drugs.
Industry: : It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride is unique due to its specific structural features. Similar compounds include:
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)butanamide hydrochloride
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)pentanamide hydrochloride
These compounds share the benzo[d][1,3]dioxol-5-ylmethyl group but differ in the length of the alkyl chain attached to the amide group, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8;/h1-3H,4-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWHYLMRHVHKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855846.png)
![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855854.png)
![2-Aminobenzo[d]thiazol-6-ol hydrobromide](/img/structure/B7855862.png)

